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Compound of Interest

Compound Name:
1-Benzyloxy-2-methyl-3-

nitrobenzene

Cat. No.: B1267161 Get Quote

For researchers and professionals in drug development and organic synthesis, the precise

structural elucidation of aromatic isomers is a critical step. The subtle shifts in substituent

positions on a benzene ring can dramatically alter a molecule's chemical reactivity, biological

activity, and physical properties. This guide provides a detailed spectroscopic comparison of 1-
Benzyloxy-2-methyl-3-nitrobenzene and its positional isomers, offering insights into how

spectroscopic techniques can be leveraged to differentiate these closely related compounds.

While experimental data for all conceivable isomers is not exhaustively available in the

literature, this guide combines available experimental data with established spectroscopic

principles to provide a comprehensive analytical framework.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1-
Benzyloxy-2-methyl-3-nitrobenzene and its isomers. The data for 1-Benzyloxy-2-methyl-3-
nitrobenzene is based on experimental findings, while the data for its isomers are predicted

based on the known effects of substituent positioning on aromatic systems.

Table 1: ¹H-NMR Spectroscopic Data (Predicted for Isomers)
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Compound
Ar-H Chemical
Shifts (ppm)

-CH₂- (s) -CH₃ (s)
Phenyl-H of
Benzyl Group
(m)

1-Benzyloxy-2-

methyl-3-

nitrobenzene[1]

7.08-7.11 (m,

1H), 7.21-7.27

(m, 1H), 7.32-

7.44 (m, 1H)

5.13 2.42
7.32-7.44 (m,

5H)

1-Benzyloxy-3-

methyl-2-

nitrobenzene

(Predicted)

~7.2-7.5 ~5.2 ~2.5 ~7.3-7.5

1-Benzyloxy-4-

methyl-2-

nitrobenzene

(Predicted)

~7.0-7.8 ~5.1 ~2.4 ~7.3-7.5

2-Benzyloxy-1-

methyl-3-

nitrobenzene

(Predicted)

~7.1-7.6 ~5.0 ~2.3 ~7.3-7.5

Table 2: ¹³C-NMR Spectroscopic Data (Predicted)
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Compo
und

Aromati
c C-O

Aromati
c C-CH₃

Aromati
c C-NO₂

Other
Aromati
c C

-CH₂- -CH₃

Phenyl-
C of
Benzyl
Group

1-

Benzylox

y-2-

methyl-3-

nitrobenz

ene

~150-155 ~125-130 ~145-150 ~115-140 ~70-75 ~15-20 ~127-137

1-

Benzylox

y-3-

methyl-2-

nitrobenz

ene

~155-160 ~135-140 ~140-145 ~110-135 ~70-75 ~20-25 ~127-137

1-

Benzylox

y-4-

methyl-2-

nitrobenz

ene

~158-162 ~130-135 ~142-147 ~112-138 ~70-75 ~20-25 ~127-137

2-

Benzylox

y-1-

methyl-3-

nitrobenz

ene

~152-157 ~130-135 ~148-153 ~120-142 ~68-73 ~18-23 ~127-137

Table 3: IR Spectroscopic Data (Predicted for Isomers)
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Compound
N-O
Asymmetric
Stretch (cm⁻¹)

N-O
Symmetric
Stretch (cm⁻¹)

C-O Stretch
(cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

1-Benzyloxy-2-

methyl-3-

nitrobenzene

~1520-1560 ~1340-1370 ~1200-1250 ~3030-3100

1-Benzyloxy-3-

methyl-2-

nitrobenzene

~1515-1555 ~1335-1365 ~1200-1250 ~3030-3100

1-Benzyloxy-4-

methyl-2-

nitrobenzene

~1510-1550 ~1330-1360 ~1200-1250 ~3030-3100

2-Benzyloxy-1-

methyl-3-

nitrobenzene

~1525-1565 ~1345-1375 ~1200-1250 ~3030-3100

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight
Key Fragmentation
Peaks (m/z)

1-Benzyloxy-2-methyl-

3-nitrobenzene[1]
C₁₄H₁₃NO₃ 243.26

244 [M+1]⁺, 91

(tropylium ion), [M-

NO₂]⁺

Isomers C₁₄H₁₃NO₃ 243.26

Likely similar

fragmentation

patterns, with potential

minor differences in

fragment ion

intensities.

Experimental Protocols
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Detailed experimental protocols are essential for the reproducible acquisition of high-quality

spectroscopic data.

Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene[1]
Materials: 2-methyl-3-nitrophenol, benzyl bromide, potassium carbonate, N,N-

dimethylformamide (DMF), toluene, magnesium sulfate.

Procedure:

1. To a reaction vial containing 2-methyl-3-nitrophenol (200 mmol), add potassium carbonate

(300 mmol) and 200 mL of DMF.

2. Under an argon atmosphere, slowly add benzyl bromide (200 mmol) dropwise to the

reaction mixture.

3. Stir the reaction at room temperature for 3 hours.

4. Upon completion, pour the reaction solution into 1000 mL of water.

5. Extract the aqueous mixture with toluene (800 mL, then 500 mL).

6. Combine the organic phases and wash sequentially with water and saturated aqueous

sodium chloride.

7. Dry the organic phase over anhydrous magnesium sulfate.

8. Concentrate the organic phase under reduced pressure to yield the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H-NMR Acquisition:

Acquire the spectrum using a standard pulse program.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C-NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H-NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr

powder and pressing it into a transparent disk. Alternatively, use an attenuated total

reflectance (ATR) accessory.

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).

Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder or pure solvent, which is then

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction and separation of isomers.
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Ionization: Electron ionization (EI) is commonly used for these types of compounds.

Chemical ionization (CI) can also be used to enhance the molecular ion peak.[1]

Analysis:

Operate the mass spectrometer in full scan mode to obtain the mass spectrum.

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information. The benzylic group often

gives a characteristic peak at m/z 91 (the tropylium ion).

Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

differentiation of 1-Benzyloxy-2-methyl-3-nitrobenzene isomers.
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Caption: Workflow for Spectroscopic Isomer Differentiation.
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Caption: Logic for NMR-based Isomer Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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